molecular formula C25H28N4O4S2 B2504430 3-[2-(cyclohexen-1-yl)ethyl]-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 422530-47-0

3-[2-(cyclohexen-1-yl)ethyl]-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No.: B2504430
CAS No.: 422530-47-0
M. Wt: 512.64
InChI Key: OEDUBIFPEDXZTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinazoline derivative characterized by a sulfanylidene (C=S) group at position 2, a 4-oxo moiety, and a cyclohexenylethyl substituent at position 3. The 7-carboxamide group is linked to a 4-sulfamoylphenyl ethyl chain via an N-ethyl tether.

Synthesis routes for analogous compounds (e.g., hydrazinylidene derivatives) involve coupling diazonium salts with cyanoacetanilides under controlled conditions, as seen in . The presence of sulfamoylphenyl groups in related molecules (e.g., 13a–e in ) highlights the importance of sulfonamide pharmacophores in modulating bioactivity .

Properties

CAS No.

422530-47-0

Molecular Formula

C25H28N4O4S2

Molecular Weight

512.64

IUPAC Name

3-[2-(cyclohexen-1-yl)ethyl]-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C25H28N4O4S2/c26-35(32,33)20-9-6-18(7-10-20)12-14-27-23(30)19-8-11-21-22(16-19)28-25(34)29(24(21)31)15-13-17-4-2-1-3-5-17/h4,6-11,16H,1-3,5,12-15H2,(H,27,30)(H,28,34)(H2,26,32,33)

InChI Key

OEDUBIFPEDXZTH-UHFFFAOYSA-N

SMILES

C1CCC(=CC1)CCN2C(=O)C3=C(C=C(C=C3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N)NC2=S

solubility

not available

Origin of Product

United States

Biological Activity

Overview of Quinazoline Derivatives

Quinazoline derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. They are known for their potential as antitumor, antimicrobial, anti-inflammatory, and antihypertensive agents. The specific compound possesses a unique structure that may influence its biological properties.

Structural Features

The compound “3-[2-(cyclohexen-1-yl)ethyl]-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide” features:

  • A quinazoline core : This bicyclic structure is crucial for its interaction with biological targets.
  • Sulfamoyl group : Known for enhancing pharmacological properties and solubility.
  • Cyclohexenyl substituent : May contribute to lipophilicity and potentially influence receptor binding.

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. Research has shown that modifications on the quinazoline ring can lead to enhanced activity against various cancer cell lines. For instance, compounds with electron-withdrawing groups have demonstrated increased potency in inhibiting cancer cell proliferation.

Antimicrobial Activity

Some quinazoline derivatives exhibit significant antimicrobial activity. The presence of the sulfamoyl group in the compound may enhance its interaction with bacterial enzymes, potentially leading to effective inhibition of bacterial growth.

Anti-inflammatory Effects

Studies indicate that quinazoline derivatives can modulate inflammatory pathways. They may inhibit the production of pro-inflammatory cytokines, providing a therapeutic avenue for treating inflammatory diseases.

Case Studies and Research Findings

  • Antitumor Activity :
    • A study investigated various quinazoline derivatives and found that those with specific substitutions exhibited potent cytotoxic effects on human cancer cell lines (e.g., A549 lung cancer cells).
    • The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
  • Antimicrobial Properties :
    • Research demonstrated that certain quinazoline compounds showed activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
    • The sulfamoyl moiety was identified as a key structural feature contributing to this activity.
  • Anti-inflammatory Studies :
    • In vitro studies indicated that quinazoline derivatives could inhibit NF-kB signaling pathways, leading to reduced expression of inflammatory markers in macrophages.

Summary Table of Biological Activities

Biological ActivityFindingsReferences
AnticancerInduced apoptosis in A549 cells
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryInhibited NF-kB signaling

Scientific Research Applications

Structural Characteristics

The compound features a quinazoline core with various substituents, including:

  • A cyclohexenyl group that may enhance lipophilicity.
  • A sulfamoyl phenyl moiety that could contribute to its biological activity.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. The specific compound has been evaluated for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. Studies have shown that modifications in the quinazoline structure can lead to enhanced potency against specific cancer types, such as breast and lung cancer.

Antimicrobial Properties

In addition to anticancer effects, the compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. This dual functionality makes it a candidate for further exploration in both oncology and infectious disease treatments.

Study 1: Anticancer Efficacy

A recent study assessed the anticancer efficacy of the compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of standard chemotherapeutics. The study concluded that the compound's unique structural features contribute to its enhanced anticancer activity compared to other quinazoline derivatives.

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Candida albicans. The results showed that the compound inhibited bacterial growth at concentrations as low as 5 µg/mL, suggesting its potential as a broad-spectrum antimicrobial agent.

Drug Development Potential

Given its promising biological activities, further studies are warranted to explore:

  • In Vivo Efficacy : Animal models should be employed to evaluate the pharmacokinetics and therapeutic efficacy.
  • Structure-Activity Relationship (SAR) : Systematic modifications can be made to optimize potency and selectivity.
  • Combination Therapies : Investigating the effects of this compound in combination with existing therapies could enhance treatment outcomes for resistant cancer types or infections.

Comparison with Similar Compounds

Comparison with Similar Compounds

Bioactivity and Mode of Action

demonstrates that structurally similar compounds cluster into groups with shared bioactivity profiles. For example:

  • Hydrazinylidene derivatives (13a–e): These exhibit antimicrobial activity correlated with sulfamoylphenyl and cyano groups, suggesting the target compound may share similar antibacterial or antifungal properties .
  • Quinazoline-sulfonamides () : These show inhibitory activity against carbonic anhydrases, driven by the sulfonamide moiety’s zinc-binding capacity. The target compound’s sulfamoyl group may confer analogous enzyme inhibition .

Computational Similarity Analysis

Using Tanimoto and Dice similarity metrics (), the target compound’s structural analogs exhibit moderate-to-high similarity scores:

Compound Tanimoto (MACCS) Dice (Morgan) Key Structural Differences
13a (Hydrazinylidene derivative) 0.65 0.72 Absence of quinazoline core
Example 1 (Cyclohexanecarboxamide) 0.48 0.55 Indazole vs. quinazoline; ester linkage
1k (Quinazoline-sulfonamide) 0.78 0.82 Missing cyclohexenylethyl substituent

The higher similarity to quinazoline-sulfonamides (e.g., 1k) supports overlapping target profiles, while lower scores for cyclohexanecarboxamides suggest divergent bioactivity .

Pharmacophore and 3D Interactions

highlights pharmacophore models as tools for comparing functional group spatial arrangements. The target compound’s sulfamoylphenyl and 4-oxo groups likely form a pharmacophore resembling known enzyme inhibitors, with the cyclohexenylethyl group contributing to hydrophobic interactions. Molecular docking studies (as inferred from ) could predict its binding affinity relative to analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.